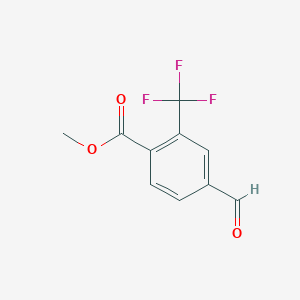
Methyl 4-formyl-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-formyl-2-(trifluoromethyl)benzoate: is an organic compound characterized by a benzene ring substituted with a formyl group at the 4-position and a trifluoromethyl group at the 2-position, along with a methoxy carbonyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)benzoic acid as the starting material.
Formylation Reaction: The formyl group is introduced using reagents like formyl chloride or formic acid in the presence of a catalyst.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of an acid catalyst.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.
Continuous Flow Process: This method is employed for large-scale production, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The trifluoromethyl group can be reduced using reducing agents like lithium aluminum hydride.
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the formyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acetic acid.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride (DIBAL-H).
Substitution: Lewis acids like aluminum chloride, and Friedel-Crafts acylation conditions.
Major Products Formed:
Oxidation: 4-formyl-2-(trifluoromethyl)benzoic acid.
Reduction: 2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
The compound exerts its effects through its ability to participate in various chemical reactions, primarily through the formyl and trifluoromethyl groups. These groups influence the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in pharmaceuticals or binding to specific receptors in biological studies.
Comparison with Similar Compounds
Methyl 3-formyl-2-(trifluoromethyl)benzoate: Similar structure but with the formyl group at the 3-position.
Methyl 4-formyl-3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the 3-position.
Methyl 2-formyl-4-(trifluoromethyl)benzoate: Similar structure but with the formyl group at the 2-position.
Uniqueness: Methyl 4-formyl-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both the formyl and trifluoromethyl groups on the benzene ring makes it particularly useful in certain chemical reactions and research applications.
This comprehensive overview highlights the importance and versatility of this compound in various fields of science and industry. Its unique structure and reactivity make it a valuable compound for researchers and industrial applications alike.
Properties
IUPAC Name |
methyl 4-formyl-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGWRDRBMSXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
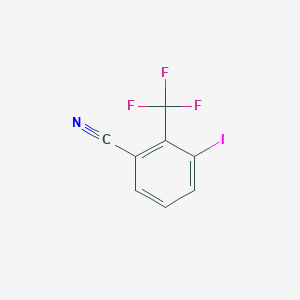
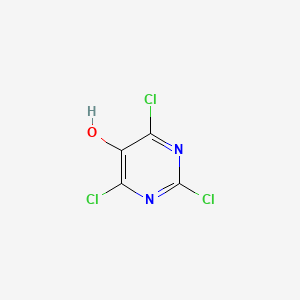
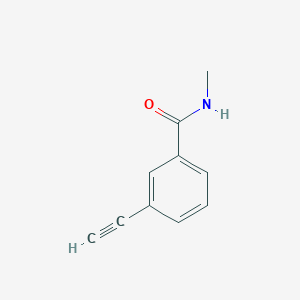
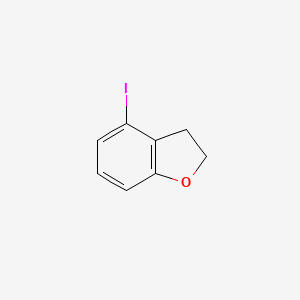
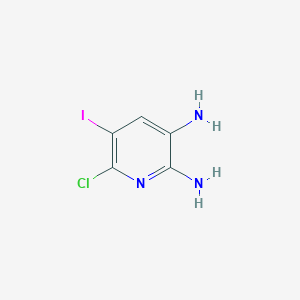
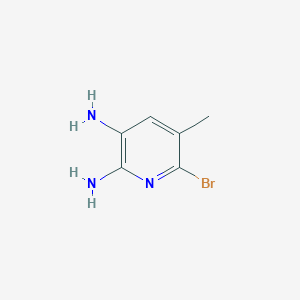
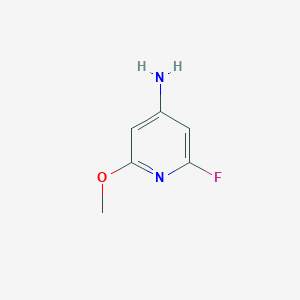
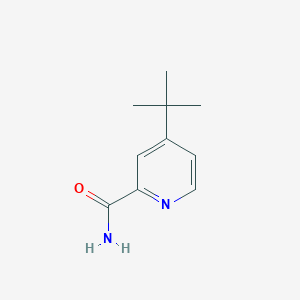
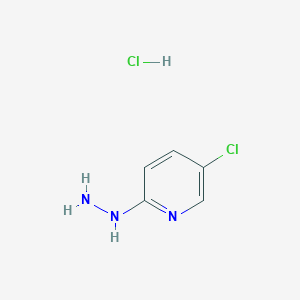

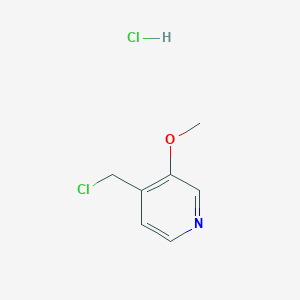
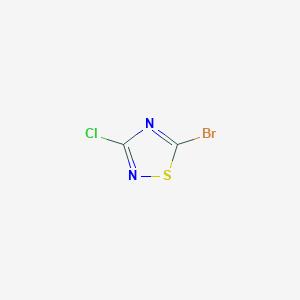
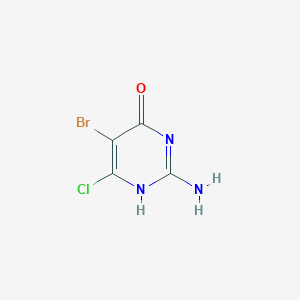
![8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8053780.png)
